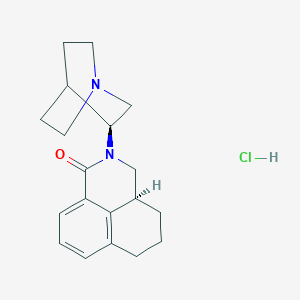

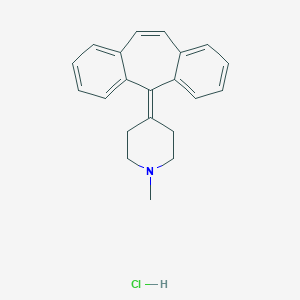

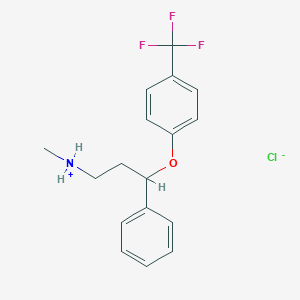

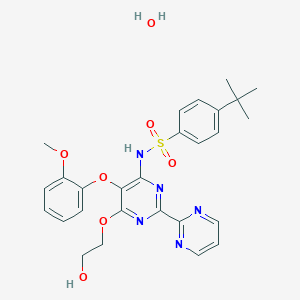

![molecular formula C21H45N5O11S B000562 (3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid CAS No. 1405-41-0](/img/structure/B562.png)

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gentamicin is an aminoglycoside antibiotic that is widely used to treat various bacterial infections. It is particularly effective against gram-negative bacteria and is often used in severe infections such as bone infections, endocarditis, pelvic inflammatory disease, meningitis, pneumonia, urinary tract infections, and sepsis . Gentamicin was first discovered and isolated from the bacterium Micromonospora purpurea in 1963 and has since become a crucial antibiotic in medical practice .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gentamicin is naturally produced by the bacterium Micromonospora purpurea. The antibiotic is collected from the culture of the bacterium by perforating the cell wall . The production process involves fermentation, where the bacterium is cultured under specific conditions to produce gentamicin. The fermentation broth is then processed to extract and purify the antibiotic.

Industrial Production Methods: In industrial settings, gentamicin is produced through large-scale fermentation. The bacterium Micromonospora purpurea is grown in bioreactors under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify gentamicin .

Análisis De Reacciones Químicas

Types of Reactions: Gentamicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the derivatization with Hantzsch reagent, which involves the primary amino group at the pyranose ring of gentamicin .

Common Reagents and Conditions:

Oxidation: Gentamicin can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles that can replace specific functional groups in the gentamicin molecule.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin derivatives with altered functional groups .

Aplicaciones Científicas De Investigación

Gentamicin has a wide range of scientific research applications:

Mecanismo De Acción

Gentamicin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding disrupts the ability of the ribosome to accurately read messenger RNA, leading to the production of defective proteins and ultimately causing bacterial cell death . The primary molecular targets are the ribosomal RNA and associated proteins, which are essential for bacterial protein synthesis .

Comparación Con Compuestos Similares

Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

Amikacin: Known for its effectiveness against gentamicin-resistant bacterial strains.

Neomycin: Primarily used for topical applications due to its toxicity when administered systemically.

Gentamicin remains a vital antibiotic in the fight against bacterial infections, with ongoing research aimed at improving its efficacy and reducing its side effects.

Propiedades

Número CAS |

1405-41-0 |

|---|---|

Fórmula molecular |

C21H45N5O11S |

Peso molecular |

575.7 g/mol |

Nombre IUPAC |

(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |

InChI |

InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9?,10-,11+,12-,13+,14+,15-,16?,17+,18-,19-,20?,21+;/m1./s1 |

Clave InChI |

NWQISSNHRDDWRM-KFSSRJMVSA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |

SMILES isomérico |

CC([C@@H]1CC[C@H]([C@H](O1)OC2[C@H](C[C@H]([C@@H]([C@H]2O)OC3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |

SMILES canónico |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O |

Color/Form |

White amorphous powder |

melting_point |

102-108 °C 105 °C (decomposition) |

Descripción física |

Solid |

Pictogramas |

Irritant; Health Hazard |

Solubilidad |

Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons 1.26e+01 g/L |

Sinónimos |

NSC-82261, SCH9724 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.